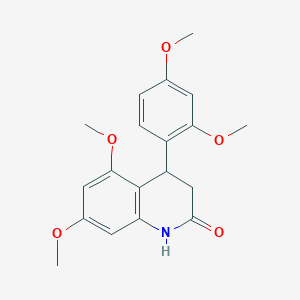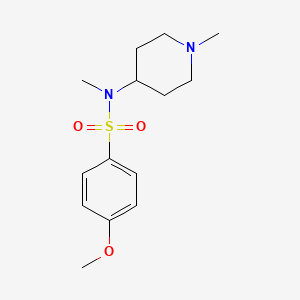![molecular formula C20H22N2O4 B5552172 methyl 4-[(E)-{2-[(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B5552172.png)
methyl 4-[(E)-{2-[(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(E)-{2-[(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoate is a complex organic compound with a molecular formula of C20H22N2O4 This compound is characterized by its unique structure, which includes a benzoate ester linked to a hydrazinylidene group and a trimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{2-[(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoate typically involves multiple steps. One common method starts with the reaction of 2,3,6-trimethylphenol with chloroacetic acid to form 2,3,6-trimethylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2,3,6-trimethylphenoxyacetyl hydrazine. The final step involves the condensation of this hydrazine derivative with methyl 4-formylbenzoate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{2-[(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or hydrazinylidene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted esters or hydrazones.
Scientific Research Applications
Methyl 4-[(E)-{2-[(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{2-[(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazinylidene and ester moieties. These interactions may modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(E)-{2-[(2,3,6-trimethylphenoxy)acetyl]hydrazono}methyl]benzoate: A closely related compound with similar structural features.
Methyl 4-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate: Another similar compound with an amino group instead of a hydrazinylidene group.
Uniqueness
Methyl 4-[(E)-{2-[(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 4-[(E)-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-5-6-14(2)19(15(13)3)26-12-18(23)22-21-11-16-7-9-17(10-8-16)20(24)25-4/h5-11H,12H2,1-4H3,(H,22,23)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITVOYDSWPHEAT-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino] 2-(4-chlorophenoxy)acetate](/img/structure/B5552091.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5552092.png)

![(8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone](/img/structure/B5552110.png)
![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)

![1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one](/img/structure/B5552138.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)
![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)
![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)
